1-(1-Benzofuran-2-il)-2-Bromoetan-1-ona

Descripción general

Descripción

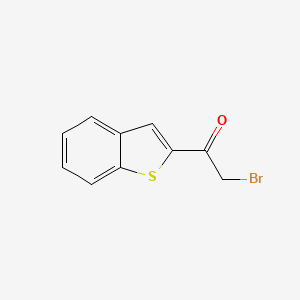

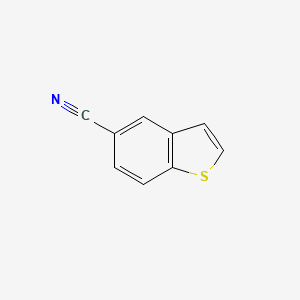

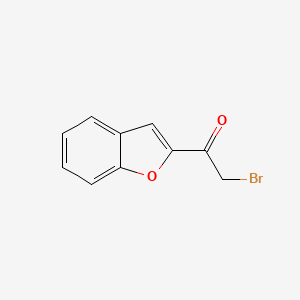

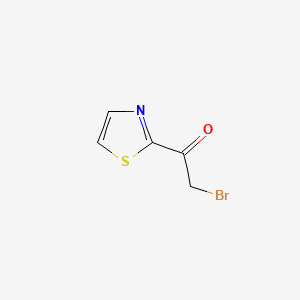

1-(1-Benzofuran-2-yl)-2-bromoethan-1-one is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are aromatic heterocyclic compounds that consist of a fused benzene and furan ring. The compound features a bromoethanone group attached to the benzofuran moiety, which may serve as an intermediate in the synthesis of various natural products and their analogues.

Synthesis Analysis

The synthesis of benzofuran derivatives, including those similar to 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one, has been explored in several studies. For instance, a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has been reported, which could potentially be adapted for the synthesis of related compounds . Additionally, the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which share a similar structural motif, has been achieved starting from 2-(2-formylphenoxy)alkanoic acids . These methods highlight the versatility and potential routes for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been characterized using X-ray crystallography and spectroscopic methods . For example, the structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, a related compound, has been determined to crystallize in the monoclinic crystal system. The compound forms a dimeric arrangement through intermolecular hydrogen bonds, and the crystal structure is further stabilized by weak interactions such as C-H...O and π-π interactions . These findings provide insights into the molecular structure and potential interactions of 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of complex molecules. For example, the reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols has been achieved with high yields using lithium aluminum hydride . Moreover, a CuI-catalyzed domino process has been developed to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, indicating the potential for catalytic transformations involving bromo-substituted benzofurans .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one are not detailed in the provided papers, the properties of benzofuran derivatives can generally be inferred. These compounds typically exhibit planarity in their molecular structures, which can affect their physical properties such as melting points and solubility. The presence of halogen atoms, such as bromine, can influence the reactivity and chemical behavior of these molecules, making them suitable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

1-(1-Benzofuran-2-il)-2-bromoetan-1-ona sirve como precursor en la síntesis de diversos compuestos heterocíclicos. Estos compuestos son estructuralmente diversos y tienen una importancia significativa en la química farmacéutica debido a sus actividades biológicas . La capacidad de formar estructuras complejas a través de reacciones con otros compuestos orgánicos, como las hidrazinas, permite la creación de nuevas moléculas con posibles aplicaciones terapéuticas.

Actividad Anticancerígena

Los derivados de benzofurano se han estudiado por sus propiedades anticancerígenas. El compuesto en cuestión se puede usar para sintetizar nuevos derivados que exhiben actividad citotóxica contra varias líneas celulares cancerosas, incluyendo células de leucemia, próstata, colorrectal y carcinoma renal . Esto abre posibilidades para desarrollar nuevos agentes anticancerígenos.

Actividad Biológica

El grupo benzofurano es conocido por su potente actividad biológica, incluyendo propiedades antitumorales, antibacterianas, antioxidantes y antivirales . La investigación en this compound podría conducir al descubrimiento de nuevos fármacos con estos efectos beneficiosos.

Desarrollo de Materiales Sensores

Las hidrazonas derivadas de compuestos de benzofurano se han aplicado en la creación de materiales sensores. Se utilizan para la detección de varios iones y gases tóxicos, lo que indica que this compound podría desempeñar un papel en el desarrollo de nuevos sensores .

Mejoras Farmacológicas

Al incorporar el anillo de benzofurano en el diseño de fármacos, la eficacia farmacológica de los fármacos se puede optimizar. Este compuesto podría utilizarse para modificar las propiedades de los fármacos, como la polaridad, la lipofilia y la capacidad de enlace de hidrógeno, que son cruciales para la eficacia de los fármacos .

Síntesis de Productos Naturales

Los compuestos de benzofurano están ampliamente distribuidos en la naturaleza y son la estructura central de muchas medicinas naturales biológicamente activas. This compound podría utilizarse en la síntesis de complejos derivados de productos naturales, lo que podría conducir a nuevos compuestos de fármacos naturales .

Direcciones Futuras

Benzofuran compounds, including “1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .

Mecanismo De Acción

Target of Action

1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One, also known as 1-(benzofuran-2-yl)-2-bromoethanone, is a benzofuran derivative. Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . Therefore, the primary targets of this compound could be various types of cancer cells.

Mode of Action

For example, some substituted benzofurans have shown dramatic anti-cancer activities . They inhibit the growth of cancer cells, possibly by interacting with cellular components and disrupting their normal functions.

Biochemical Pathways

For instance, they have been found to have anti-inflammatory and anti-oxidative effects . These effects could be due to the compound’s interaction with biochemical pathways involved in inflammation and oxidative stress.

Pharmacokinetics

Benzofuran derivatives are generally known for their improved bioavailability . This suggests that 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The result of the action of 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One is likely to be the inhibition of the growth of its target cells. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One could have similar effects.

Propiedades

IUPAC Name |

1-(1-benzofuran-2-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNCBWTEDOAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370729 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23489-36-3 | |

| Record name | 1-(1-Benzofuran-2-Yl)-2-Bromoethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-2-yl)-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the significance of 1-(benzofuran-2-yl)-2-bromoethan-1-one in organic synthesis?

A1: 1-(Benzofuran-2-yl)-2-bromoethan-1-one serves as a crucial building block in organic synthesis. Its reactivity stems from the presence of the bromoethanone moiety, which allows for diverse chemical transformations. For example, it readily reacts with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. [] This intermediate can be further derivatized to create a range of compounds, including thiazolidinone derivatives, which have shown promising biological activities. []

Q2: What antifungal activity has been observed with 1-(benzofuran-2-yl)-2-bromoethan-1-one and its derivatives?

A2: Research has demonstrated potent antifungal activity for 1-(benzofuran-2-yl)-2-bromoethan-1-one against Malassezia furfur DSM 6170, a fungus associated with skin conditions. [] It exhibited both a minimal inhibitory concentration (MIC) and minimal biocidal concentration (MBC) of 1.5 μg mL−1, highlighting its effectiveness in inhibiting fungal growth. [] While the exact mechanism of action remains to be elucidated, the compound's structure, particularly the benzofuran moiety, likely plays a role in its antifungal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)